4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-3-4-13-30-18-9-7-17(8-10-18)23(27)26(16-19-6-5-14-31-19)24-25-21-12-11-20(33(2,28)29)15-22(21)32-24/h5-12,14-15H,3-4,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWDYQKALRBITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 345.42 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for synthesis and study.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds containing benzothiazole and furan moieties have shown antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, derivatives have been tested for their minimal inhibitory concentrations (MICs), demonstrating effectiveness against resistant strains .
- Anti-inflammatory Effects : The sulfonamide group in the compound suggests potential anti-inflammatory activity, as similar structures have been linked to the inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Benzothiazole derivatives have been recognized for their anticancer properties, often acting as inhibitors of key enzymes involved in tumor growth and proliferation. Studies indicate that such compounds can induce apoptosis in cancer cells through various pathways .
Biological Activity Data
The following table summarizes available data on the biological activities associated with structurally similar compounds:
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives, including those with furan substitutions. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing low MIC values, suggesting high potency .
- Anti-inflammatory Mechanism Investigation : Research on sulfonamide-containing compounds revealed their ability to downregulate inflammatory markers in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in conditions characterized by chronic inflammation .
- Cancer Cell Proliferation Assay : In vitro assays demonstrated that certain benzothiazole derivatives could inhibit the proliferation of various cancer cell lines, with IC50 values indicating potent activity. These findings support further development for anticancer therapies based on this chemical framework .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with similar derivatives:
Key Observations:
- Lipophilicity : The 4-butoxy group increases lipophilicity compared to methoxy (logP ~1.5–2.5) or unsubstituted benzamides, which may improve blood-brain barrier penetration .
- N-Substituents : The furan-2-ylmethyl group offers conjugated π-system interactions, contrasting with benzyl () or alkyl chains ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
